molecular formula C11H13NO B2354518 N-(2,3-Dihydro-1H-inden-5-yl)acetamide CAS No. 59856-06-3

N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Cat. No.: B2354518
CAS No.: 59856-06-3
M. Wt: 175.231
InChI Key: WOYOJAPRKMBKEU-UHFFFAOYSA-N
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Description

“N-(2,3-Dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the molecular formula C11H13NO . It has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indane ring attached to an acetamide group . The indane ring is a fused cyclohexane and benzene ring, which contributes to the compound’s aromaticity .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that acetamide derivatives can undergo various reactions, including nucleophilic substitution and elimination .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 357.1±31.0 °C at 760 mmHg, and a flash point of 210.8±9.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its LogP value is 2.20, indicating its lipophilicity .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

N-(2,3-Dihydro-1H-inden-5-yl)acetamide, known as CHF3381, has been studied for its pharmacokinetics and pharmacodynamics, particularly as an N-methyl-D-aspartate antagonist and monoamine oxidase-A inhibitor. This compound is developed for treating neuropathic pain. Notably, a study constructed a mechanistic model to describe the pharmacokinetics of CHF3381, its metabolites, and its relation with monoamine oxidase-A activity and heart rate. The study found a concentration-dependent decrease in plasma concentrations of 3,4-dihydroxyphenylglycol (DHPG), a stable metabolite of norepinephrine, demonstrating CHF3381's pharmacological action (Csajka et al., 2005).

Metabolism Insights

A high-resolution liquid chromatography study showcased the ability to detect multiple metabolites of acetaminophen, offering insights into its metabolism. This technique allowed for the separation of various metabolites, revealing intricate aspects of acetaminophen metabolism that could be relevant for understanding the metabolic pathways of compounds like this compound (Mrochek et al., 1974).

Analgesic and Antipyretic Effects

The compound has been associated with acetaminophen, a medication used for its analgesic and antipyretic effects. Research on acetaminophen's metabolites and pharmacokinetics can provide a backdrop for understanding similar compounds. Studies delving into the metabolism, effects, and potential oxidative stress pathways of acetaminophen can shed light on the related mechanisms and applications of this compound. These insights are crucial for both clinical and research settings, contributing to a better understanding of similar compounds' therapeutic potential and safety profiles (Antoine et al., 2013).

Mechanism of Action

“N-(2,3-Dihydro-1H-inden-5-yl)acetamide” has been found in complex with SARS-CoV-2 non-structural protein-1 (nsp1), suggesting a potential role in viral replication or pathogenesis . Nsp1 suppresses host gene expression by blocking 40S host ribosomal subunits and promoting host mRNA degradation .

Future Directions

The potential of “N-(2,3-Dihydro-1H-inden-5-yl)acetamide” in the treatment of diseases such as COVID-19 could be a promising area of future research, given its interaction with SARS-CoV-2 nsp1 . Further studies are needed to elucidate its exact mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYOJAPRKMBKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347864
Record name N-(2,3-Dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59856-06-3
Record name N-(2,3-Dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 5-aminoindane (2.0 g, 15.0 mmol) in 5 mL of anhydrous pyridine at 0° C. was added acetic anhydride (2.1 mL, 22.5 mmol) and the solution was stirred at rt for 3 h. The solution was then added to 50 mL of water and the resulting solid filtered and washed with water, then dried under vacuum to yield the title compound (2.23 g, 78%). 1H NMR (CDCl3): 7.44 (s, 1H), 7.2 (bs, 1H), 7.12 (s, 2H), 2.88 (q, 4H), 2.18 (s, 3H), 2.09 (p, 2H).
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2 g
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2.1 mL
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5 mL
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50 mL
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Yield
78%

Synthesis routes and methods III

Procedure details

To a solution of 5.2 g (39 mmol) of 5-aminoindan in 15 mL of dioxane kept in an ice-bath was added dropwise 8 mL (8.6 g, 84 mmol) of acetic anhydride. The solution was stirred at room temperature for 16 h. It was diluted with 70 mL of water. The mixture was filtered, washed with water, and dried to leave a gray solid 6.21 g (91%). 1H NMR (CDCl3), 2.069 (m, 2), 2.165 (s, 3), 2.879 (m, 4), 7.20 (mb, 1), 7.145 (s, 2), 7.441 (s, 1).
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5.2 g
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reactant
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15 mL
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8 mL
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70 mL
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Yield
91%

Synthesis routes and methods IV

Procedure details

A solution of 7.18 g (54 mmol) of 5-aminoindane and 10.9 g (108 mmol) of triethylamine in 40 mL of CH2Cl2 is cooled to 5° C. Acetic anhydride (7.63 g, 81 mmol) is added carefully dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is poured into 1 N HCl to acidify it and is then extracted with EtOAc. The organic layer is evaporated in vacuo. Toluene is added to the residue and the mixture is evaporated in vacuo to give 5-acetylaminoindane that was used without purification. 5-Acetylaminoindane (8.8 g) is dissolved in a solution of 26 mL of HOAc and 126 mL of acetic anhydride, and cooled to 0° C. Nitric acid (8.3 mL) is added carefully dropwise to the solution so as to control the temperature of the exothermic reaction. The mixture is stirred for an additional 30 minutes and is poured onto ice and filtered. The solid is washed with water and dried in a vacuum oven overnight to give 5-acetylamino-6-nitroindane that is used without further purification. A mixture of this solid in 230 mL of 6 N HCl is heated to reflux for 4 hours. The mixture is neutralized with Na2CO3 (152 g) in 1000 mL of H2O. The solids are filtered and dried overnight in a vacuum oven to give 5-amino-6-nitroindane.
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7.18 g
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10.9 g
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40 mL
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7.63 g
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

A mixture of 5-aminoindan (100 g), acetic anhydride (84 g), pyridine (65 g) and ethyl acetate (500 ml) was stirred at ambient temperature for 16 hours. The mixture was evaporated and the residue was triturated under diethyl ether (800 ml). The solid was filtered off, washed with diethyl ether (500 ml) and with hexane (500 ml) and dried. There was thus obtained 5-acetamidoindan (104.5 g), m.p. 107° C.
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100 g
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84 g
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65 g
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500 mL
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